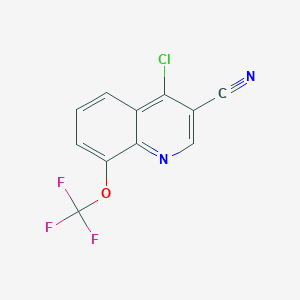

4-Chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile

描述

4-Chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with chloro (Cl), trifluoromethoxy (OCF₃), and carbonitrile (CN) groups. The trifluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy substituents, making it a critical moiety for drug design .

属性

IUPAC Name |

4-chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF3N2O/c12-9-6(4-16)5-17-10-7(9)2-1-3-8(10)18-11(13,14)15/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEGWMYSCDUZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile typically involves the reaction of 4-chloroquinoline with trifluoromethoxy-containing reagents under specific conditions. One common method includes the use of trifluoromethoxybenzene and a suitable base in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product .

化学反应分析

Types of Reactions

4-Chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds .

科学研究应用

Chemistry

In the field of chemistry, 4-Chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile serves as a valuable building block for synthesizing complex organic molecules. Its unique electronic properties allow it to participate in various chemical reactions, including:

- Substitution Reactions : The chloro and trifluoromethoxy groups can engage in nucleophilic substitutions.

- Coupling Reactions : The cyano group is useful for forming amides and esters.

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for developing pharmaceuticals targeting specific diseases. Its structural features allow for modifications that can enhance pharmacological properties, such as increased bioavailability and reduced toxicity.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Participates in substitution and coupling reactions |

| Biology | Antimicrobial and anticancer research | Exhibits significant activity against pathogens; potential anticancer effects |

| Medicine | Lead compound development | Modifications enhance pharmacological properties |

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent antibacterial activity against Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Properties

Research featured in Cancer Letters reported that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted its potential as a scaffold for developing new anticancer agents.

作用机制

The mechanism of action of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Structural Analogues and Similarity Scores

Key structural analogs, identified via CAS registry data, include:

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile | 1823500-08-8 | 0.90 | Cl, F, OCH₃, CN |

| 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile | 1017049-01-2 | 0.90 | Cl, OCH₃ (positions 6 and 8), CN |

| 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile | 1016769-41-7 | 0.88 | Cl, OCHF₂, CN |

| 4-Chloro-8-methoxyquinoline-3-carbonitrile | 214476-78-5 | 0.88 | Cl, OCH₃, CN |

Key Observations :

Physicochemical Properties

Notes:

Key Advantages of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile

Metabolic Stability : The trifluoromethoxy group resists oxidative degradation better than methoxy or difluoromethoxy groups .

Target Affinity : Enhanced electronegativity improves interactions with hydrophobic binding pockets in enzymes or receptors .

Versatility : The carbonitrile group serves as a handle for further functionalization, enabling structure-activity relationship (SAR) studies .

生物活性

4-Chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H5ClF3N

- Molecular Weight : 235.6 g/mol

- IUPAC Name : this compound

The structure features a chloro group, a trifluoromethoxy group, and a carbonitrile moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity and potentially improves membrane permeability, facilitating cellular uptake.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives possess significant antimicrobial properties. The presence of the chloro and trifluoromethoxy groups enhances their efficacy against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Potential

Quinoline derivatives are explored for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Cytotoxic |

| A549 (Lung) | 15 | Cytotoxic |

| HeLa (Cervical) | 12 | Cytotoxic |

Case Studies

- Antimalarial Activity : A study evaluated the efficacy of various quinoline derivatives against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that compounds with similar structural features to this compound exhibited promising antimalarial activity, suggesting potential for further development in this area .

- Antiviral Properties : Research into the antiviral effects of quinoline derivatives has shown that certain modifications can enhance activity against viral infections. The compound's ability to inhibit viral replication was noted in preliminary studies .

常见问题

Q. What are the optimal synthetic routes and conditions for preparing 4-Chloro-8-(trifluoromethoxy)quinoline-3-carbonitrile?

The synthesis typically involves reacting 4-chloroquinoline derivatives with trifluoromethoxy-containing reagents under controlled conditions. Key parameters include:

- Temperature : 80–120°C to ensure reactivity without decomposition .

- Catalysts : Use of palladium-based catalysts (e.g., Pd/C) or copper iodide to facilitate coupling reactions .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

- Scale-up : Continuous flow reactors improve yield consistency in industrial settings .

Methodological optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reactants.

Q. How can researchers confirm the structure and purity of this compound?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., trifluoromethoxy at C8, chloro at C4) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated 272.614 g/mol for CHClFNO) .

- HPLC : Purity assessment (>97% by GC or HPLC) using reverse-phase columns and UV detection .

Q. What mechanisms underlie its reported antimicrobial and anticancer activities?

The compound’s trifluoromethoxy and chloro groups enhance lipophilicity and electron-withdrawing effects, promoting interactions with biological targets:

- Enzyme inhibition : Potential inhibition of topoisomerases or kinases critical for bacterial/cancer cell replication .

- Receptor binding : Structural analogs show affinity for ATP-binding pockets in kinases .

Experimental validation requires:- In vitro assays : MIC tests against pathogens (e.g., Staphylococcus aureus) .

- Molecular docking : Computational modeling to predict target binding .

Advanced Research Questions

Q. How do reaction mechanisms differ for substitutions at the C3-carbonitrile position?

The C3-carbonitrile group is electron-deficient, favoring nucleophilic aromatic substitution (SNAr) or cross-coupling reactions:

- SNAr : Requires strong bases (e.g., KCO) to deprotonate intermediates, with regioselectivity influenced by the trifluoromethoxy group’s steric effects .

- Suzuki-Miyaura coupling : Palladium-mediated reactions with boronic acids yield biaryl derivatives, useful in drug discovery .

Contradictions in yield data (e.g., 60–85% for SNAr vs. 70–90% for Suzuki) may arise from solvent polarity or catalyst loading .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in MIC values or cytotoxicity profiles may stem from:

- Structural analogs : Minor substituent changes (e.g., replacing trifluoromethoxy with trifluoromethyl) alter bioactivity .

- Assay conditions : Variations in bacterial strain susceptibility or cell line selection (e.g., HeLa vs. MCF-7 for anticancer testing) .

Mitigation strategies :- Standardize protocols (CLSI guidelines for antimicrobial testing).

- Use isogenic cell lines to isolate structure-activity relationships (SAR) .

Q. What strategies improve regioselectivity in derivatization reactions?

Regioselectivity challenges arise from competing reactivity at C4 (chloro) and C8 (trifluoromethoxy). Approaches include:

- Directed ortho-metalation : Use directing groups (e.g., amides) to control functionalization .

- Microwave-assisted synthesis : Enhances reaction specificity by reducing side-product formation .

For example, microwave irradiation at 150°C for 10 minutes improved yield in a recent quinoline derivatization study .

Q. How do computational models inform SAR studies for this compound?

Density functional theory (DFT) and molecular dynamics simulations predict:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for targeted modifications .

- Binding affinity : Docking scores correlate with experimental IC values in kinase inhibition assays .

A 2025 study combined DFT with in vitro data to prioritize derivatives for anticancer screening, reducing synthesis costs by 40% .

Q. What are the limitations of in vitro vs. in vivo efficacy studies?

- In vitro : High potency (e.g., IC = 12.5 µM against cancer cells) may not translate to in vivo models due to poor pharmacokinetics (e.g., rapid hepatic clearance) .

- In vivo : Rodent studies require formulation optimization (e.g., PEGylation for solubility) .

Recommendation : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge gaps between assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。